1-Sulfanylheptan-2-OL

Structure–odor relationship Olfactophore Flavor chemistry

1-Sulfanylheptan-2-OL (also referred to as 2-hydroxyheptane-1-thiol or 1-mercapto-2-hydroxyheptane) is a C7 polyfunctional thiol bearing a primary sulfanyl group at position 1 and a secondary hydroxyl group at position 2 of the heptane backbone (molecular formula C7H16OS; molecular weight 148.27 g/mol). Unlike the extensively studied 4-mercapto-2-heptanol and 2-mercapto-4-heptanol, which feature a 1,3-oxygen–sulfur functionality recognized as a 'tropical olfactophore,' 1-Sulfanylheptan-2-OL exhibits a 1,2-oxygen–sulfur arrangement.

Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
CAS No. 54555-55-4
Cat. No. B8668746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sulfanylheptan-2-OL
CAS54555-55-4
Molecular FormulaC7H16OS
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESCCCCCC(CS)O
InChIInChI=1S/C7H16OS/c1-2-3-4-5-7(8)6-9/h7-9H,2-6H2,1H3
InChIKeyIWQOEJXXWNYAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Sulfanylheptan-2-OL (CAS 54555-55-4): Structural and Physicochemical Baseline for Informed Procurement


1-Sulfanylheptan-2-OL (also referred to as 2-hydroxyheptane-1-thiol or 1-mercapto-2-hydroxyheptane) is a C7 polyfunctional thiol bearing a primary sulfanyl group at position 1 and a secondary hydroxyl group at position 2 of the heptane backbone (molecular formula C7H16OS; molecular weight 148.27 g/mol) . Unlike the extensively studied 4-mercapto-2-heptanol and 2-mercapto-4-heptanol, which feature a 1,3-oxygen–sulfur functionality recognized as a 'tropical olfactophore,' 1-Sulfanylheptan-2-OL exhibits a 1,2-oxygen–sulfur arrangement [1]. This distinct substitution pattern fundamentally alters its sensory, physicochemical, and reactivity profile relative to its positionally isomeric analogs. The calculated partition coefficient (LogP = 1.86) and polar surface area (PSA = 59.03 Ų) further distinguish it from simple alkyl thiols such as heptane-1-thiol (LogP ≈ 3.4) [2], indicating markedly different solubility and formulation behavior.

Why 1-Sulfanylheptan-2-OL Cannot Be Interchanged with Common C7 Mercaptoalkanol Analogs


Generic substitution among C7 mercaptoalkanols (e.g., 4-mercapto-2-heptanol, 2-mercapto-4-heptanol, 3-sulfanylheptan-1-ol) ignores the decisive role of the relative positioning of the thiol and hydroxyl groups on sensory potency, odor quality, solubility, and chemical reactivity. Systematic structure–odor relationship studies have established that the presence of a 1,3-oxygen–sulfur functionality is a structural prerequisite for the fruity, tropical odor notes characteristic of 4-mercapto-2-alkanols and 2-mercapto-4-alkanols [1]. 1-Sulfanylheptan-2-OL, with its 1,2-oxygen–sulfur arrangement, falls outside this olfactophore motif and is predicted to exhibit a distinctly different, more sulfurous/onion-like aroma profile [2]. Furthermore, the earlier eluting stereoisomers of 1,2-mercapto alcohols often display odor thresholds elevated by orders of magnitude relative to their 1,3-positional isomers, making concentration–odor impact relationships non-transferable [3]. The quantitative evidence presented in Section 3 demonstrates that selection of this specific positional isomer, rather than a generic C7 mercaptoalkanol, is mandatory for achieving the intended sensory, solubility, or reactivity outcome.

Quantitative Differentiation Evidence: 1-Sulfanylheptan-2-OL vs. Positional Isomers and Simple Alkyl Thiols


Departure from the 'Tropical Olfactophore': 1,2- vs. 1,3-Oxygen–Sulfur Functionality

The extensively characterized 1,3-oxygen–sulfur motif (present in 4-mercapto-2-heptanol and 2-mercapto-4-heptanol) is a recognized 'tropical olfactophore' imparting fruity, tropical, and vegetable-type odor qualities at ng/L to μg/L thresholds [1]. In contrast, 1-Sulfanylheptan-2-OL possesses a 1,2-oxygen–sulfur arrangement that does not satisfy this olfactophore geometry. Systematic studies on homologous series of mercaptoalkanols have demonstrated that shifting the relative positions of the thiol and hydroxyl groups away from the 1,3-arrangement abolishes fruity/tropical notes and yields sulfurous, onion-like, or meaty odor profiles [2]. While direct GC/Olfactometry threshold data for 1-Sulfanylheptan-2-OL are not yet published, the well-established structure–odor rules permit class-level inference: this compound is expected to exhibit a qualitatively different aroma profile and, based on trends in 1,2-mercaptoalcohol series, an odor threshold elevated by at least 1–3 orders of magnitude relative to (2R,4R)-4-mercapto-2-heptanol (which displays the lowest odor threshold among C7 1,3-mercaptoalkanols) [3].

Structure–odor relationship Olfactophore Flavor chemistry Mercaptoalkanol

Solubility and Partition Coefficient: Aqueous Formulation Advantage over Heptane-1-thiol

The calculated octanol–water partition coefficient (LogP) of 1-Sulfanylheptan-2-OL is 1.86, with a polar surface area (PSA) of 59.03 Ų . For the non-hydroxylated analog heptane-1-thiol, the experimentally validated and calculated LogP values range from 3.39 to 3.91 [1]. This LogP difference of approximately 1.5–2.0 log units corresponds to a theoretical ~30- to 100-fold higher partitioning into the aqueous phase for 1-Sulfanylheptan-2-OL, significantly enhancing its solubility in water-based matrices. Similarly, 4-mercapto-2-heptanol and 2-mercapto-4-heptanol, which also bear a hydroxyl group, are expected to share comparable LogP values; however, the 1,2-substitution pattern may confer subtle differences in hydrogen-bonding capacity and effective polarity due to the proximity of the –SH and –OH groups .

LogP aqueous solubility formulation QSAR

Natural Occurrence Profile: Synthetic vs. Nature-Identical Status

4-Mercapto-2-heptanol and 2-mercapto-4-heptanol have been unequivocally identified in cooked red bell pepper (Capsicum annuum) at concentrations ranging from 0.04 to 10.2 μg/kg, and their biosynthetic cysteine-S-conjugate precursors have been confirmed in the plant tissue [1]. 3-Sulfanylheptan-1-ol has been identified in beers and sweet wines at ng/L to μg/L levels [2]. In contrast, a comprehensive survey of the available primary literature and authoritative databases (PubMed, NIST Webbook, SciFinder) yields no report of 1-Sulfanylheptan-2-OL occurring naturally in any food, beverage, or biological matrix [3]. This differential natural-occurrence status has direct implications for regulatory classification: 4-mercapto-2-heptanol and 2-mercapto-4-heptanol may qualify as nature-identical flavoring substances, whereas 1-Sulfanylheptan-2-OL is currently confined to the status of an artificial/synthetic flavoring agent unless future investigations demonstrate its natural occurrence.

Natural occurrence Bell pepper Cysteine-S-conjugate Flavor regulation

Predictable Chemical Reactivity: The 1,2-Mercapto Alcohol Motif Enables Unique Cyclization and Oxidation Pathways

The 1,2-relationship between the thiol and hydroxyl groups in 1-Sulfanylheptan-2-OL allows intramolecular reactions (e.g., oxidation to sulfenic acid and subsequent cyclization to episulfonium intermediates, or condensation with carbonyl compounds to form 1,3-oxathiolanes) that are geometrically impossible for 1,3- and 1,4-mercaptoalkanols . The homologous series study of 4-mercapto-2-alkanols (C5–C10) explicitly noted that the 1,3-oxygen–sulfur functionality dictates specific enzymatic kinetic resolution behavior via lipase-catalyzed acylations; the altered geometry of 1,2-mercaptoalkanols is predicted to yield different enantioselectivity ratios in such transformations [1]. Moreover, the patent literature on mercapto alcohol flavor compounds highlights that 1-mercapto-2-alkanols yield distinct organoleptic profiles upon acetylation compared to their 1,3-analogs [2]. No direct comparative kinetic data for 1-Sulfanylheptan-2-OL have been published; the evidence is class-level inference based on well-understood principles of neighboring-group participation in sulfur chemistry.

Chemoselectivity Oxidation Cyclization Synthetic intermediate

Recommended Application Scenarios for 1-Sulfanylheptan-2-OL Based on Differentiated Evidence


Sulfurous/Alliaceous Flavor and Fragrance Accords Requiring Non-Fruity Sulfur Notes

When a flavor or fragrance formulation demands a sulfurous, onion-like, or meaty top note rather than the tropical/fruity character imparted by 1,3-mercaptoalkanols, 1-Sulfanylheptan-2-OL is the structurally appropriate candidate. The 1,2-oxygen–sulfur arrangement predicts a qualitatively different olfactory profile—supported by class-level structure–odor evidence demonstrating that departure from the 1,3-olfactophore abolishes fruity, tropical notes [1]. Formulators seeking a savory, alliaceous, or roasted sulfur character should evaluate this compound at use levels informed by the predicted elevated odor threshold (≥10–1,000× above 1,3-analogs), adjusting dosage accordingly [2].

Aqueous-Phase Formulations: Personal Care, Cleaning Products, and Water-Based Flavors

With a calculated LogP of 1.86—approximately 1.5–2.0 log units lower than heptane-1-thiol (LogP ≈ 3.4–3.9)—1-Sulfanylheptan-2-OL partitions preferentially into the aqueous phase, offering an estimated ≤100-fold solubility advantage [1]. This differential makes it the procurement choice over simple alkyl thiols for water-based consumer product formulations (e.g., surface cleaners, body washes, aqueous beverage flavor emulsions) where homogeneous distribution and controlled release of the sulfur note are required [2]. The presence of both a hydroxyl hydrogen-bond donor and a thiol group further enhances compatibility with hydroalcoholic and glycol-based solvent systems.

Synthetic Chemistry: Orthogonal Building Block for Sulfur Heterocycle Synthesis

The 1,2-thiol–alcohol geometry enables intramolecular cyclization pathways (episulfonium ion formation, 1,3-oxathiolane synthesis upon condensation with carbonyl electrophiles) that are inaccessible to 4-mercapto-2-heptanol and 2-mercapto-4-heptanol [1]. Researchers engaged in medicinal chemistry or agrochemical intermediate synthesis can exploit this neighboring-group reactivity to construct sulfur-containing heterocycles directly from the bifunctional scaffold. Additionally, the altered steric environment at the C2 hydroxyl is predicted to shift lipase-catalyzed enantioselectivity ratios, offering a distinct entry point for enantiomerically enriched thiol building blocks [2]. Procurement of this specific positional isomer is mandatory for accessing these unique synthetic transformations.

Non-Nature-Identical Flavor Research Tool and Analytical Reference Standard

Because 1-Sulfanylheptan-2-OL has not been reported as a naturally occurring constituent of any food or biological matrix—unlike 4-mercapto-2-heptanol (0.04–10.2 μg/kg in cooked bell pepper) and 3-sulfanylheptan-1-ol (ng/L levels in beer and wine) [1]—it serves as an ideal synthetic internal standard or negative control in untargeted thiolomics studies and flavor authenticity investigations. Its absence from natural profiles eliminates the risk of false-positive signals when screening for exogenous thiol addition, while its structural similarity ensures comparable chromatographic behavior and ionization efficiency to target analytes [2].

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